A Technical Guide to 1,4-Piperazinedicarboxamide (CAS 10581-05-2): Properties, Synthesis, and Applications
A Technical Guide to 1,4-Piperazinedicarboxamide (CAS 10581-05-2): Properties, Synthesis, and Applications
Abstract
1,4-Piperazinedicarboxamide is a symmetrical, bifunctional molecule built upon the robust and pharmacologically significant piperazine core. The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, integral to the function of numerous approved drugs.[1][2] This technical guide serves as a comprehensive resource for researchers and drug development professionals, consolidating theoretical and experimental knowledge on 1,4-Piperazinedicarboxamide. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its vast potential in medicinal and materials chemistry, and outline essential safety and handling procedures. While specific experimental data for this exact compound is limited in public literature, its characteristics and reactivity can be reliably extrapolated from the well-understood chemistry of its constituent functional groups—the piperazine ring and terminal primary amides.
Physicochemical and Structural Properties
1,4-Piperazinedicarboxamide is characterized by a central piperazine ring symmetrically substituted at both nitrogen atoms with carboxamide groups. This structure confers a unique combination of rigidity, hydrogen-bonding capability, and chemical reactivity. The dual amide functionalities significantly influence its physical properties, such as melting point and solubility, due to strong intermolecular hydrogen bonding.[3][4]
Data Presentation: Core Properties of 1,4-Piperazinedicarboxamide
| Property | Value / Predicted Characteristics |
| IUPAC Name | Piperazine-1,4-dicarboxamide |
| CAS Number | 10581-05-2 |
| Molecular Formula | C₆H₁₂N₄O₂ |
| Molecular Weight | 172.18 g/mol |
| Appearance | Predicted: White to off-white crystalline solid. Simple amides are typically solids at room temperature.[3][4] |
| Melting Point | Predicted: High melting point (>200 °C). The symmetrical structure and extensive hydrogen bonding capacity from four N-H bonds and two carbonyl groups lead to a highly stable crystal lattice.[4] |
| Solubility | Predicted: Moderately soluble in water and polar organic solvents (e.g., DMSO, DMF, hot ethanol). Solubility in water is enhanced by the ability of the amide groups to act as both hydrogen bond donors and acceptors.[3][5][6] |
| pKa | Predicted: The amide protons are very weakly acidic (pKa > 16). The piperazine nitrogens are non-basic due to the electron-withdrawing effect of the adjacent carbonyl groups. |
Synthesis and Manufacturing: A Mechanistic Approach
The most direct and industrially scalable synthesis of 1,4-Piperazinedicarboxamide involves the dicarbamoylation of piperazine. A well-established method utilizes the reaction of a piperazine salt with an alkali metal cyanate, such as potassium cyanate (KOCN).[7] This process is efficient and avoids the use of hazardous reagents like phosgene or isocyanates.
Experimental Protocol: Synthesis via Carbamoylation
This protocol is adapted from established procedures for the synthesis of N-carboxamides from amines.[7]
Step 1: Piperazine Salt Formation
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a 10% aqueous acetic acid solution. The volume should be sufficient to fully dissolve the piperazine.
-
Causality: Piperazine is a base. Dissolving it in a weak acid like acetic acid forms the piperazinium salt, which is highly soluble in the aqueous medium and prevents undesired side reactions.
Step 2: Carbamoylation Reaction
-
In a separate beaker, dissolve potassium cyanate (KOCN) (2.2 eq) in deionized water.[8]
-
Slowly add the potassium cyanate solution to the stirring piperazinium solution at room temperature over 30 minutes.
-
Causality: In the acidic solution, potassium cyanate is protonated to form the reactive electrophile, isocyanic acid (HNCO), in situ.[9] The nucleophilic nitrogen atoms of piperazine then attack the carbon of isocyanic acid. Using a slight excess of KOCN ensures the reaction proceeds to disubstitution.
-
Allow the mixture to stir at room temperature for 16-24 hours to ensure complete reaction.
Step 3: Product Precipitation and Isolation
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a 5N sodium hydroxide (NaOH) solution to the mixture until the pH reaches 9-10.
-
Causality: Basification neutralizes the acetic acid and deprotonates any remaining piperazinium species, causing the neutral, less soluble 1,4-Piperazinedicarboxamide product to precipitate out of the solution.
-
Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation.
Step 4: Purification
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3x) to remove residual salts and impurities.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.
Mandatory Visualization: Synthesis Workflow
Caption: Proposed synthesis of 1,4-Piperazinedicarboxamide.
Applications in Research and Drug Development
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules and its ability to modulate pharmacokinetic properties.[10][11] 1,4-Piperazinedicarboxamide serves as a versatile building block with significant potential in several research domains.
-
Scaffold for Drug Discovery: The core structure is an excellent starting point for creating libraries of compounds. The terminal amide hydrogens can be substituted, or the carbonyl groups can be chemically modified to introduce diverse functionalities. The rigid nature of the N,N'-diacyl piperazine can be advantageous for orienting substituents into specific vectors for receptor binding.[12] The piperazine motif is found in drugs targeting a wide array of conditions, including cancer, bacterial infections, and central nervous system disorders.[2]
-
Building Block for Bidentate Ligands and Polymers: The symmetrical C2h point group symmetry and the presence of multiple hydrogen bond donor (N-H) and acceptor (C=O) sites make it an ideal monomer for creating supramolecular assemblies, metal-organic frameworks (MOFs), and hydrogen-bonded polymers.[10][13] These materials can have applications in catalysis, gas storage, and as specialized resins.
-
Bioisostere and Pharmacokinetic Modifier: In drug design, the piperazine core is often used to enhance water solubility and bioavailability.[11][14] The dicarboxamide derivative offers a neutral, polar scaffold that can be used to replace more basic piperazine linkers, potentially altering a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target effects related to basicity.
Predicted Spectroscopic Profile
-
¹H NMR (in DMSO-d₆):
-
~3.4-3.6 ppm (singlet, 8H): The eight methylene protons (CH₂) on the piperazine ring are chemically equivalent due to the molecule's symmetry and rapid chair-to-chair interconversion at room temperature, resulting in a single sharp signal.
-
~6.5-7.0 ppm (broad singlet, 4H): The four amide protons (NH₂) would appear as a broad signal, which is exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
~42-45 ppm: A single signal corresponding to the four equivalent methylene carbons of the piperazine ring.
-
~155-160 ppm: A signal for the two equivalent carbonyl carbons (C=O) of the amide groups.
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
3400-3200 (strong, broad): Symmetric and asymmetric N-H stretching vibrations of the primary amide groups.
-
2950-2850 (medium): C-H stretching of the methylene groups on the piperazine ring.
-
~1650 (strong, sharp): The C=O stretching vibration (Amide I band), characteristic of primary amides.
-
~1620 (strong): The N-H bending vibration (Amide II band).
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling fine organic chemicals and piperazine derivatives.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear ANSI-approved safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the compound.[18]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Use spark-proof tools and avoid creating dust clouds, as fine organic powders can pose an explosion hazard.
-
Do not eat, drink, or smoke in the laboratory area.[17]
-
-
Storage:
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